molecular formula C7H3BrCl2F2O B1403831 4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene CAS No. 1417567-54-4

4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene

Cat. No. B1403831
M. Wt: 291.9 g/mol
InChI Key: APVJJLJQQLXECZ-UHFFFAOYSA-N
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Description

“4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene” is a chemical compound with the molecular formula C7H4BrClF2O . It has a molecular weight of 257.46 . The IUPAC name for this compound is 4-bromophenyl chloro (difluoro)methyl ether .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene” consists of a benzene ring substituted with bromo, chloro, and chloro(difluoro)methoxy groups . The exact positions of these substituents on the benzene ring would be determined by the specific synthesis pathway used.

Scientific Research Applications

Organohalogen Compounds in Environmental and Health Assessments

Organohalogen compounds, such as Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), have been studied extensively for their environmental presence and impact on health. These compounds are trace contaminants in brominated flame retardants and are produced during combustion. They share toxicological profiles with chlorinated analogs like PCDDs and PCDFs, showing effects like hepatic enzyme induction and thymic atrophy in animal models. The study of these compounds contributes to understanding the environmental persistence and potential health risks of organohalogen pollutants (Mennear & Lee, 1994).

Synthesis and Chemical Reactions

Research on the synthesis of halogenated biphenyls, which are structurally related to the compound , provides insights into chemical processes and applications of such compounds. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in the manufacture of pharmaceuticals, showcases the relevance of halogenated compounds in drug synthesis. The development of efficient synthetic routes and understanding the chemical behavior of these compounds under various conditions is crucial for their application in medicinal chemistry and industrial processes (Qiu et al., 2009).

Environmental Fate and Remediation Strategies

Studies on chlorobenzenes (CBs), which share the halogenation aspect with the compound , focus on their environmental fate and potential remediation strategies. Such research is pivotal for developing methods to reduce the environmental impact of these persistent organic pollutants. Understanding the degradation pathways and the effectiveness of bioremediation or other remediation techniques can inform strategies to manage contaminated sites and mitigate risks associated with organohalogen compounds (Brahushi et al., 2017).

properties

IUPAC Name

4-bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2F2O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVJJLJQQLXECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217375
Record name Benzene, 4-bromo-2-chloro-1-(chlorodifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene

CAS RN

1417567-54-4
Record name Benzene, 4-bromo-2-chloro-1-(chlorodifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417567-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-bromo-2-chloro-1-(chlorodifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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